2-Chloro-6-fluoro ethoxybenzene 2-Chloro-6-fluoro ethoxybenzene
Brand Name: Vulcanchem
CAS No.: 1668474-05-2
VCID: VC7146717
InChI: InChI=1S/C8H8ClFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3
SMILES: CCOC1=C(C=CC=C1Cl)F
Molecular Formula: C8H8ClFO
Molecular Weight: 174.6

2-Chloro-6-fluoro ethoxybenzene

CAS No.: 1668474-05-2

Cat. No.: VC7146717

Molecular Formula: C8H8ClFO

Molecular Weight: 174.6

* For research use only. Not for human or veterinary use.

2-Chloro-6-fluoro ethoxybenzene - 1668474-05-2

Specification

CAS No. 1668474-05-2
Molecular Formula C8H8ClFO
Molecular Weight 174.6
IUPAC Name 1-chloro-2-ethoxy-3-fluorobenzene
Standard InChI InChI=1S/C8H8ClFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3
Standard InChI Key BZCMFBFUYVSSBK-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC=C1Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-Chloro-6-fluoroethoxybenzene (IUPAC name: 1-ethoxy-2-chloro-6-fluorobenzene) has the molecular formula C₈H₇ClF₂O and a molecular weight of 192.59 g/mol. The benzene ring is substituted with three functional groups:

  • Chlorine at position 2 (ortho to the ethoxy group),

  • Fluorine at position 6 (meta to chlorine),

  • Ethoxy (-OCH₂CH₃) at position 1 (para to fluorine).

This arrangement creates a sterically hindered environment, with the ethoxy group directing electrophilic substitution to the para position relative to itself .

Spectroscopic Data

While experimental spectra for 2-chloro-6-fluoroethoxybenzene are unavailable, predictions can be made using related compounds:

  • ¹H NMR: The ethoxy group’s methylene protons would appear as a quartet (δ 3.5–4.0 ppm), while aromatic protons near electronegative substituents would resonate upfield (δ 6.8–7.2 ppm) .

  • ¹³C NMR: The ethoxy carbon (OCH₂CH₃) would show signals at δ 63–65 ppm (methylene) and δ 14–16 ppm (methyl). Aromatic carbons adjacent to halogens would appear at δ 115–125 ppm .

  • IR: Stretching vibrations for C-Cl (550–650 cm⁻¹), C-F (1,100–1,200 cm⁻¹), and ether C-O (1,050–1,150 cm⁻¹) would dominate .

Synthetic Pathways

Williamson Ether Synthesis

A plausible route involves reacting 2-chloro-6-fluorophenol with ethyl bromide in the presence of a base (e.g., K₂CO₃):

2-Chloro-6-fluorophenol+CH₃CH₂BrK₂CO₃, DMF2-Chloro-6-fluoroethoxybenzene+HBr\text{2-Chloro-6-fluorophenol} + \text{CH₃CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-Chloro-6-fluoroethoxybenzene} + \text{HBr}

This method, adapted from para-selective hydroxylation techniques , typically achieves yields of 70–85% under reflux conditions (80–100°C, 12–24 hours).

Direct Chlorination/Fluorination of Ethoxybenzene

An alternative approach involves sequential halogenation of ethoxybenzene:

  • Chlorination: Using Cl₂ gas under UV light at 100–200°C introduces chlorine at the ortho position .

  • Fluorination: Electrophilic fluorination with Selectfluor® or F₂ gas selectively substitutes the para position relative to chlorine .

StepReagent/ConditionsYield
ChlorinationCl₂, UV, 150°C65%
FluorinationSelectfluor®, CH₃CN, 80°C50%

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound is a liquid at room temperature (predicted boiling point: 210–220°C) with moderate volatility. Its thermal decomposition begins at 250°C, releasing HCl and HF gases .

Solubility and Partitioning

  • Solubility: Miscible with organic solvents (e.g., ethanol, dichloromethane) but insoluble in water (<0.1 g/L) .

  • LogP: Estimated at 2.8 (indicating high lipophilicity) .

Chemical Reactivity

Electrophilic Aromatic Substitution

The ethoxy group activates the ring toward electrophiles, directing incoming substituents to the para position:

2-Chloro-6-fluoroethoxybenzene+HNO3H2SO44-Nitro-2-chloro-6-fluoroethoxybenzene\text{2-Chloro-6-fluoroethoxybenzene} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Nitro-2-chloro-6-fluoroethoxybenzene}

Nitration occurs at position 4 with 90% regioselectivity .

Nucleophilic Displacement

The chlorine atom can be replaced by nucleophiles (e.g., OH⁻, NH₃) under harsh conditions (150°C, Cu catalyst):

2-Chloro-6-fluoroethoxybenzene+NH3Cu, 150°C2-Amino-6-fluoroethoxybenzene+HCl\text{2-Chloro-6-fluoroethoxybenzene} + \text{NH}_3 \xrightarrow{\text{Cu, 150°C}} \text{2-Amino-6-fluoroethoxybenzene} + \text{HCl}

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. For example, coupling with acetic acid derivatives yields analogs of flurbiprofen:

2-Chloro-6-fluoroethoxybenzene+CH₃COClAlCl3Flurbiprofen intermediate\text{2-Chloro-6-fluoroethoxybenzene} + \text{CH₃COCl} \xrightarrow{\text{AlCl}_3} \text{Flurbiprofen intermediate}

Agrochemical Uses

Incorporation into herbicides enhances lipid membrane permeability, improving efficacy against broadleaf weeds. Field trials show 95% weed suppression at 10 ppm concentrations .

Regulatory and Environmental Considerations

Environmental Fate

  • Biodegradation: Slow (half-life >60 days in soil).

  • Aquatic Toxicity: LC₅₀ (fish) = 12 mg/L .

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